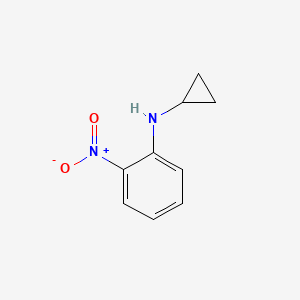
N-cyclopropyl-2-nitroaniline
Descripción general
Descripción
N-cyclopropyl-2-nitroaniline is an organic compound that contains a cyclopropyl group and a nitro group attached to the aniline ring. It has the empirical formula C9H10N2O2 and a molecular weight of 178.19 .
Molecular Structure Analysis
The molecular structure of N-cyclopropyl-2-nitroaniline can be represented by the SMILES string [O-]N+=C1NC2CC2)=O . This indicates that the molecule contains a nitro group ([O-][N+]=O) attached to an aniline ring (C(C=CC=C1)=C1) which is further connected to a cyclopropyl group (NC2CC2) .Chemical Reactions Analysis
N-cyclopropylanilines, including N-cyclopropyl-2-nitroaniline, have been shown to be especially susceptible to single-electron oxidation by excited triplet-state photosensitizers . They are known to undergo spontaneous, irreversible cyclopropyl ring-opening after an initial single-electron oxidation .Physical And Chemical Properties Analysis
N-cyclopropyl-2-nitroaniline is a solid compound . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.Aplicaciones Científicas De Investigación
Chemical Reduction of Nitroaniline
Scientific Field
This application falls under the field of Environmental Science and Pollution Control .
Summary of the Application
Nitroaniline is a highly toxic pollutant that has been released into aquatic systems due to unmanaged industrial development in recent years . The conversion of nitroaniline into a less harmful or useful counterpart is crucial .
Methods of Application
The chemical reduction of nitroaniline using various nanocatalytic systems is one approach that has attracted tremendous interest . The academic literature has focused on case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .
Results or Outcomes
The systematic review summarizes the fundamentals associated with the catalytic degradation of nitroaniline, and presents a comprehensive and critical study of the latest modifications used in the synthesis of these catalytic systems .
Synthesis of Various Products
Scientific Field
This application is related to Industrial Chemistry .
Summary of the Application
The product of catalytic reduction, o-phenylenediamine (o-PDA), finds wide applications in different fields .
Methods of Application
o-PDA is used as a precursor in the synthesis of various products like pharmaceuticals, dyes, poultry products, antioxidant and antiseptic agents, surfactants, some polymers, and fine chemicals .
Results or Outcomes
Due to these particular uses, o-PDA is regularly released into aquatic reservoirs as the main component of the poorly treated industrial effluent .
Synthesis of Derivatives
Scientific Field
This application is related to Organic Chemistry .
Summary of the Application
N-Cyclopropyl-2-nitroaniline can be used as a precursor in the synthesis of various derivatives . These derivatives can have different properties and applications depending on their structure .
Methods of Application
The synthesis of derivatives typically involves chemical reactions with N-Cyclopropyl-2-nitroaniline under controlled conditions . The exact methods and conditions depend on the desired derivative .
Results or Outcomes
The synthesized derivatives can have a wide range of applications in different fields, such as pharmaceuticals, dyes, and other industrial chemicals .
Environmental Impact Study
Scientific Field
This application falls under the field of Environmental Science .
Summary of the Application
Nitroaniline and its derivatives, including N-Cyclopropyl-2-nitroaniline, are known to be highly toxic pollutants . Studying their environmental impact is crucial for pollution control and environmental protection .
Methods of Application
This involves monitoring the levels of these compounds in various environmental samples, studying their degradation pathways, and assessing their toxicity .
Results or Outcomes
The results of these studies can provide valuable information for developing effective strategies for pollution control and environmental protection .
Safety And Hazards
N-cyclopropyl-2-nitroaniline has been classified under GHS07 for safety . The signal word for this compound is “Warning” and it has hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
N-cyclopropyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-4-2-1-3-8(9)10-7-5-6-7/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKZHUINIYQERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440680 | |
| Record name | N-cyclopropyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-nitroaniline | |
CAS RN |
55432-23-0 | |
| Record name | N-cyclopropyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclopropyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


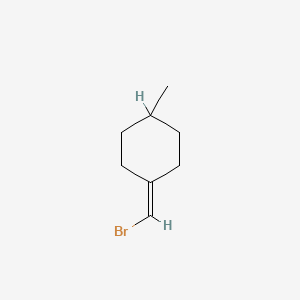
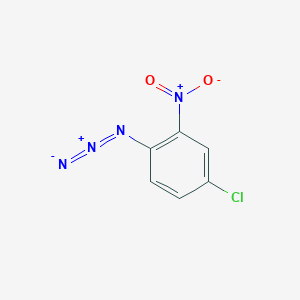
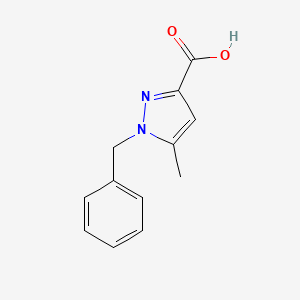
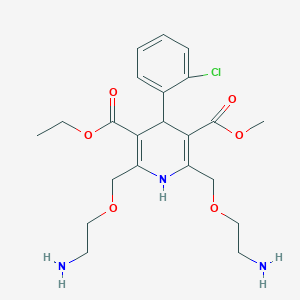
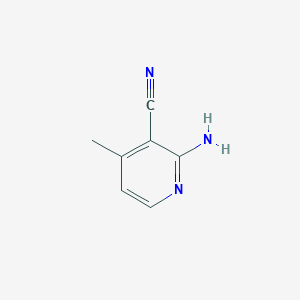
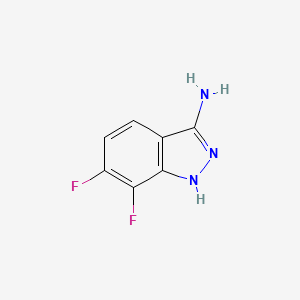
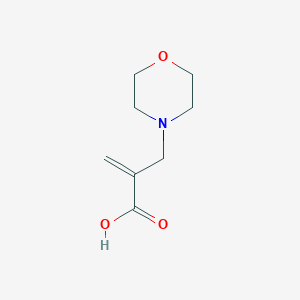
![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)
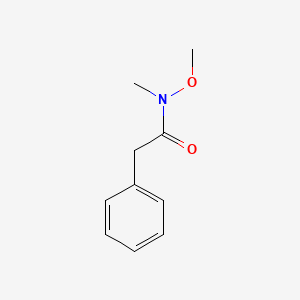
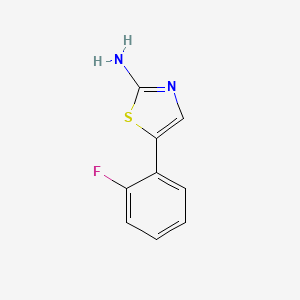
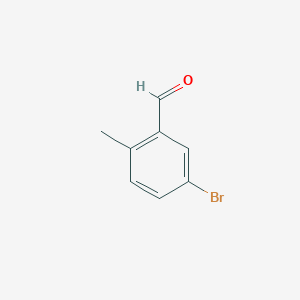
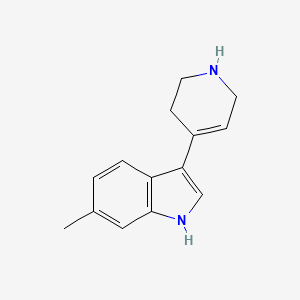
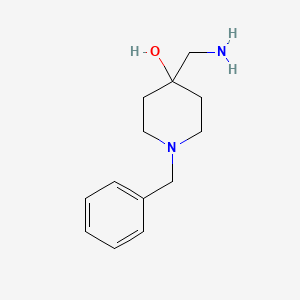
![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)